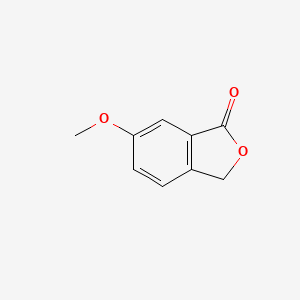










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].C=O.Cl.[C:15](O)(=O)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9]([CH2:15][O:7][C:6]2=[O:8])=[CH:10][CH:11]=1
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After a clear solution has formed
|
|
Type
|
CUSTOM
|
|
Details
|
is stripped off at 80° C. in vacuo
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated to 80 ml
|
|
Type
|
WASH
|
|
Details
|
The 80° C. hot solution is washed with 40 ml portions of 20% strength Na2SO4 solution until the pH of the aqueous solution
|
|
Type
|
WASH
|
|
Details
|
is then washed with 40 ml of H2O
|
|
Type
|
ADDITION
|
|
Details
|
After addition of 6 ml of morpholine
|
|
Type
|
STIRRING
|
|
Details
|
the organic phase is stirred at 80° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
WASH
|
|
Details
|
washed with 50 ml portions of 10% strength H2SO4 until the aqueous phase
|
|
Type
|
CUSTOM
|
|
Details
|
For crystallization of the product
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated to 50 ml
|
|
Type
|
ADDITION
|
|
Details
|
a seed crystal is added if necessary, and the mixture
|
|
Type
|
STIRRING
|
|
Details
|
is stirred until it
|
|
Type
|
CUSTOM
|
|
Details
|
The product is obtained
|
|
Type
|
FILTRATION
|
|
Details
|
by filtering off in the form of white crystals
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |